N-Benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide
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Overview
Description
N-Benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C15H14N4O3S and a molecular weight of 330.368 g/mol . This compound is known for its unique structure, which includes a benzyl group, a nitrobenzoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-Benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of benzylamine with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The benzyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and hydrazinecarbothioamide moieties may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
N-Benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide can be compared with similar compounds such as:
N-Benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide: This compound has a phenoxyacetyl group instead of a nitrobenzoyl group, which may result in different chemical and biological properties.
N-Cyclohexyl-2-hydrazinecarbothioamide: This compound has a cyclohexyl group instead of a benzyl group, leading to variations in its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
282104-46-5 |
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Molecular Formula |
C15H14N4O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-benzyl-3-[(4-nitrobenzoyl)amino]thiourea |
InChI |
InChI=1S/C15H14N4O3S/c20-14(12-6-8-13(9-7-12)19(21)22)17-18-15(23)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,16,18,23) |
InChI Key |
OGZZLXGLNMXIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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